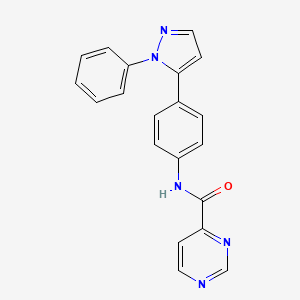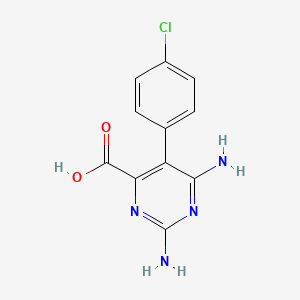
3-Phenyl-4-(2-phenylpropylidene)-1H-pyrazol-5(4H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Phenyl-4-(2-phenylpropylidene)-1H-pyrazol-5(4H)-one is a synthetic organic compound belonging to the pyrazolone family. These compounds are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and industrial chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenyl-4-(2-phenylpropylidene)-1H-pyrazol-5(4H)-one typically involves the condensation of appropriate aldehydes and ketones with hydrazine derivatives. Common synthetic routes may include:
Claisen-Schmidt Condensation: This reaction involves the condensation of benzaldehyde with acetophenone in the presence of a base to form the intermediate chalcone, which is then reacted with hydrazine hydrate to form the pyrazolone ring.
Knorr Pyrazole Synthesis: This method involves the cyclization of 1,3-diketones with hydrazines under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes, utilizing optimized reaction conditions to maximize yield and purity. Catalysts and solvents are chosen to enhance reaction rates and selectivity.
化学反应分析
Types of Reactions
3-Phenyl-4-(2-phenylpropylidene)-1H-pyrazol-5(4H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding pyrazolone derivatives.
Reduction: Reduction reactions using agents like sodium borohydride can convert the compound into its reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl rings or the pyrazolone core.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Acidic or basic catalysts for condensation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated pyrazolones, while reduction may produce dihydropyrazolones.
科学研究应用
Chemistry
In chemistry, 3-Phenyl-4-(2-phenylpropylidene)-1H-pyrazol-5(4H)-one is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the development of novel pharmaceuticals and agrochemicals.
Biology
The compound exhibits various biological activities, including anti-inflammatory, analgesic, and antimicrobial properties. It is studied for its potential therapeutic applications in treating diseases such as cancer, infections, and inflammatory disorders.
Medicine
In medicinal chemistry, this compound is explored for its potential as a drug candidate. Its ability to interact with biological targets makes it a valuable scaffold for drug design and development.
Industry
In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial applications.
作用机制
The mechanism of action of 3-Phenyl-4-(2-phenylpropylidene)-1H-pyrazol-5(4H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to the desired biological effects. For example, it may inhibit cyclooxygenase enzymes to exert anti-inflammatory effects or interact with microbial cell membranes to exhibit antimicrobial activity.
相似化合物的比较
Similar Compounds
4-Aminoantipyrine: Known for its analgesic and antipyretic properties.
Phenylbutazone: Used as an anti-inflammatory drug.
Dipyrone: An analgesic and antipyretic compound.
Uniqueness
3-Phenyl-4-(2-phenylpropylidene)-1H-pyrazol-5(4H)-one is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its phenylpropylidene moiety differentiates it from other pyrazolones, potentially leading to unique interactions with biological targets and novel applications.
属性
分子式 |
C18H16N2O |
|---|---|
分子量 |
276.3 g/mol |
IUPAC 名称 |
(4Z)-3-phenyl-4-(2-phenylpropylidene)-1H-pyrazol-5-one |
InChI |
InChI=1S/C18H16N2O/c1-13(14-8-4-2-5-9-14)12-16-17(19-20-18(16)21)15-10-6-3-7-11-15/h2-13H,1H3,(H,20,21)/b16-12- |
InChI 键 |
PGPZRZDFVNVSCB-VBKFSLOCSA-N |
手性 SMILES |
CC(/C=C\1/C(=NNC1=O)C2=CC=CC=C2)C3=CC=CC=C3 |
规范 SMILES |
CC(C=C1C(=NNC1=O)C2=CC=CC=C2)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(3-Phenoxyphenyl)-6-[(piperidin-4-yl)oxy]isoquinolin-3-amine](/img/structure/B12913249.png)
![8-Methyl-2H-cyclohepta[b]furan-2-one](/img/structure/B12913252.png)








![3-(3,4,5-Trimethoxyphenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B12913311.png)
![3-(2,4-Difluorophenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridazine](/img/structure/B12913335.png)
![5,7-Dimethyl-3-phenyl[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B12913336.png)

